

A Comprehensive Technical Guide to the Physicochemical Characteristics of p-Aminophenylalanine

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Compound of Interest

Compound Name: 4-Aminophenylalanine

Cat. No.: B613037

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This technical guide provides an in-depth analysis of the core physicochemical properties of p-aminophenylalanine (p-AF), a non-proteinogenic amino acid of significant interest in drug development and biotechnology. The information presented herein is intended for researchers, scientists, and professionals in the pharmaceutical and biochemical fields.

Core Physicochemical Properties

p-Aminophenylalanine, also known as 4-amino-L-phenylalanine, is an aromatic amino acid distinguished by an amino group substitution at the para position of the phenyl ring.[\[1\]](#)[\[2\]](#) This structural feature imparts unique chemical reactivity and makes it a valuable component in the synthesis of novel peptides and bioactive molecules.[\[1\]](#)[\[3\]](#)

Structural and General Data

The fundamental properties of p-aminophenylalanine are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂	[2]
Molecular Weight	180.20 g/mol	[4]
CAS Number	943-80-6 (L-isomer)	[2]
Appearance	White to off-white powder	[5]
IUPAC Name	(2S)-2-amino-3-(4-aminophenyl)propanoic acid	

Solubility Profile

The solubility of p-aminophenylalanine is a critical parameter for its application in various experimental and developmental contexts.

Solvent	Solubility	Source
Water	Soluble	[6]
Phosphate-Buffered Saline (PBS)	10 mg/mL (55.49 mM)	[7]

Note: Solubility in PBS may require ultrasonic agitation for clear dissolution.[\[7\]](#)

Spectroscopic Characteristics

Spectroscopic data is essential for the identification and quantification of p-aminophenylalanine.

Spectroscopic Method	Key Features	Source
UV-Vis Absorption	Absorbs UV light due to the presence of the aromatic ring. The primary absorption peak is expected around 280 nm, characteristic of aromatic amino acids.[8][9]	[8][9]
¹ H NMR	Spectral data available for the L-isomer.[10]	[10]
¹³ C NMR	The chemical shifts of the carbonyl carbon, alpha-carbon, and side-chain carbons provide a unique fingerprint for identification.[11]	[11]
Mass Spectrometry	GC-MS data is available, with characteristic peaks at 106, 107, and 180 m/z.[2]	[2]

Key Experimental Protocols

This section details the methodologies for determining the fundamental physicochemical properties of p-aminophenylalanine.

Determination of pKa and Isoelectric Point (pI) by Titration

This protocol is used to determine the acid dissociation constants (pKa) of the ionizable groups of an amino acid.[12][13]

Materials:

- p-aminophenylalanine
- 0.1 M Hydrochloric Acid (HCl)[14]

- 0.1 M Sodium Hydroxide (NaOH)[14]
- pH Meter with electrode[14]
- Standard buffer solutions (pH 4, 7, 10)[14]
- Burettes, beaker, magnetic stirrer[14]

Procedure:

- Sample Preparation: Prepare a solution of p-aminophenylalanine of known concentration (e.g., 20 mL) in a beaker.[14]
- pH Meter Calibration: Standardize the pH meter using the standard buffer solutions.[14]
- Acidic Titration: Determine the initial pH of the amino acid solution. Titrate the solution by adding 0.3 mL increments of 0.1 M HCl from a burette, recording the pH after each addition. Continue until the pH drops to approximately 1.6.[14]
- Basic Titration: In a separate beaker, take another 20 mL of the amino acid solution. Titrate this solution by adding 0.3 mL increments of 0.1 M NaOH until the pH reaches approximately 12.5, recording the pH after each addition.[14]
- Data Analysis: Plot the pH values against the volume of HCl and NaOH added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[13] The isoelectric point (pi) is the pH at the equivalence point where the net charge of the amino acid is zero, calculated by averaging the pKa values of the carboxyl and α -amino groups.[15] The Henderson-Hasselbalch equation is used to relate pH and pKa to the concentrations of the acidic and basic forms.[13]

Equilibrium Solubility Assay

This protocol determines the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[16][17]

Materials:

- Solid p-aminophenylalanine

- Buffer solutions of interest (e.g., PBS at various pH values)[16][18]
- Incubator or shaker capable of maintaining 37 ± 1 °C[18]
- Filtration apparatus (e.g., 0.45 μ m filter)[16]
- Analytical instrument for quantification (e.g., HPLC-UV or LC-MS/MS)[16]

Procedure:

- Preparation: Add an excess amount of solid p-aminophenylalanine to a vial containing a known volume of the buffer solution. This ensures that undissolved solid remains at equilibrium.[16]
- Incubation: Seal the vials and place them in an incubator or shaker at a controlled temperature (e.g., 37°C). Agitate the mixture for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[16][18]
- Separation: After incubation, separate the undissolved solid from the solution by filtration or centrifugation.[16]
- Quantification: Analyze the clear, filtered solution using a validated analytical method like HPLC-UV to determine the concentration of dissolved p-aminophenylalanine.[16] A calibration curve should be used for accurate quantification.[19]
- Solubility Calculation: The measured concentration represents the equilibrium solubility of the compound in the tested solvent under the specified conditions.[16]

Melting Point Determination

This protocol is used to determine the temperature range over which a solid compound melts, which is an indicator of purity.

Materials:

- Dry, powdered p-aminophenylalanine
- Capillary tubes (sealed at one end)[20]

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)

Procedure:

- Sample Preparation: Load a small amount of the dry, powdered sample into a capillary tube to a height of 2-3 mm.[20] Tap the tube to pack the solid into the closed end.[20]
- Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
- Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point range. This helps in setting the parameters for a more accurate measurement.
- Accurate Determination: Allow the apparatus to cool. Set the starting temperature to about 15-20°C below the approximate melting point.[20] Heat at a slow, controlled rate (e.g., 1-2°C per minute) near the melting point.[21]
- Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point. Pure compounds typically have a sharp melting range of 0.5-1.0°C.

Spectroscopic Analysis (NMR and UV-Vis)

¹H and ¹³C NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve 10-50 mg of p-aminophenylalanine in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O).[11] Adjust the pH (or pD) as needed using DCl or NaOD, as chemical shifts of ionizable groups are pH-dependent.[11]
- Data Acquisition: Transfer the solution to a 5 mm NMR tube.[11] Acquire the spectrum on an NMR spectrometer. For ¹³C NMR, a longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope.[11]
- Data Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Identify the characteristic chemical shifts for the carbonyl carbon, α -carbon, and side-chain carbons to confirm the structure.[11]

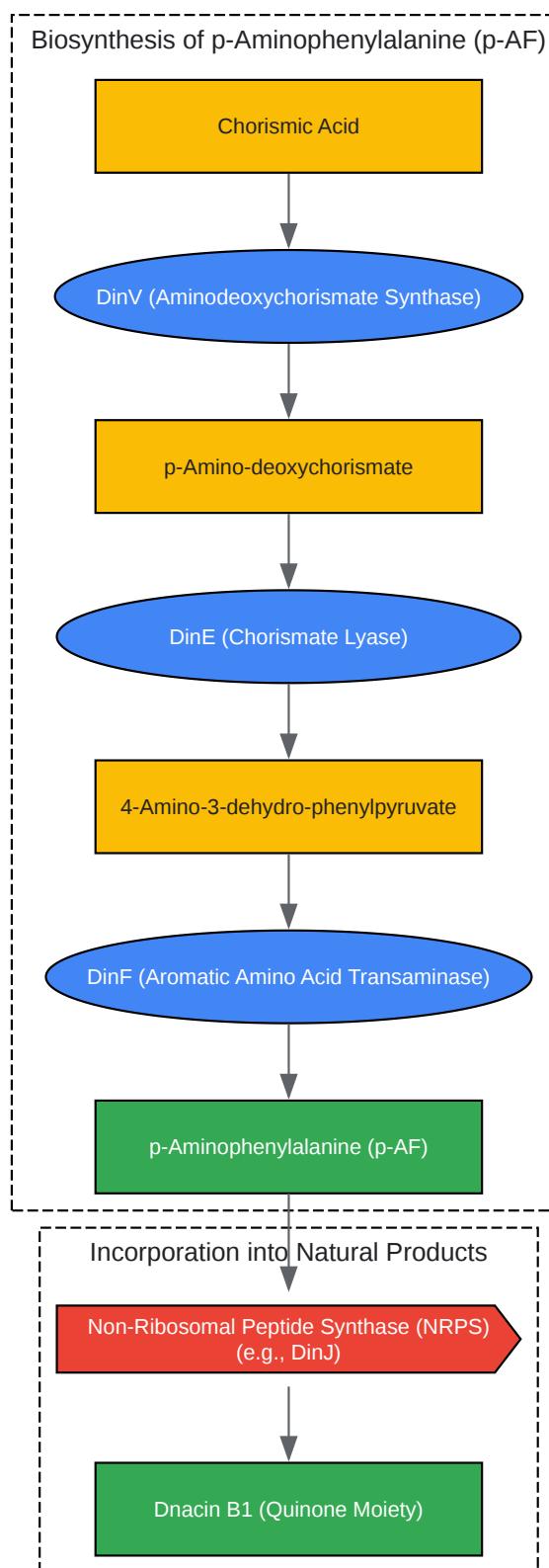
UV-Vis Spectroscopy Protocol:

- Sample Preparation: Prepare a stock solution of p-aminophenylalanine in a suitable buffer (e.g., phosphate buffer, which has low UV absorbance).[22] Prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer.
- Blanking: Use the same buffer solution that the sample is dissolved in to zero the spectrophotometer.[22]
- Measurement: Use quartz cuvettes for measurements in the UV range.[22] Scan the absorbance of the sample solution across a wavelength range (e.g., 200-350 nm) to identify the wavelength of maximum absorbance (λ_{max}).
- Quantification (Optional): Using the Beer-Lambert law ($A = \epsilon cl$), the concentration of the sample can be determined if the molar extinction coefficient (ϵ) is known.[8]

Visualized Workflows and Structures

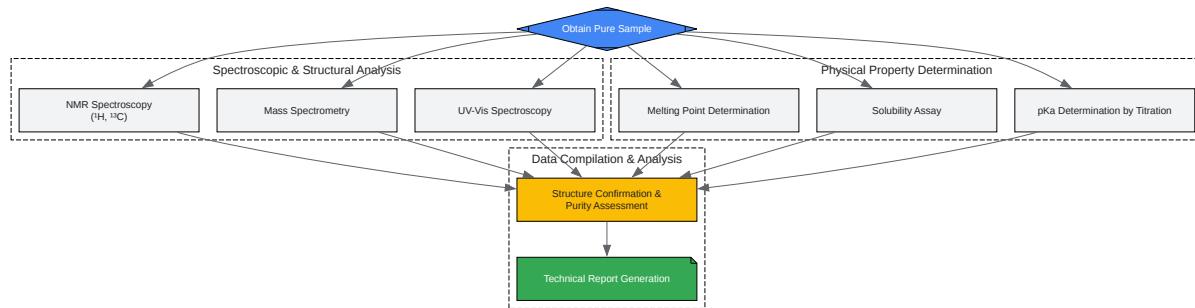
The following diagrams, generated using Graphviz, illustrate key structures and processes related to p-aminophenylalanine.

Figure 1: Chemical structure of p-aminophenylalanine.



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Figure 2: Biosynthetic pathway of p-aminophenylalanine.[23]



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Figure 3: General workflow for physicochemical characterization.

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